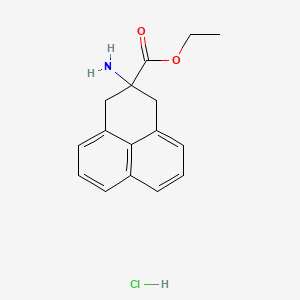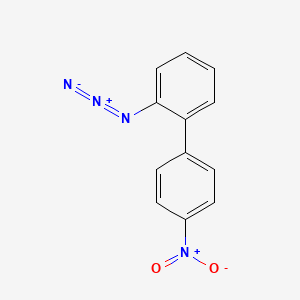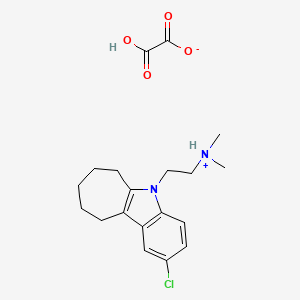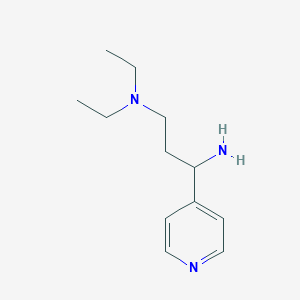![molecular formula C32H8Cl8CuN8 B13740304 Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- CAS No. 1330-37-6](/img/structure/B13740304.png)
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- is a complex compound known for its vibrant blue color and stability. It belongs to the phthalocyanine family, which are synthetic macrocyclic compounds. These compounds are widely used as pigments due to their excellent lightfastness, chemical stability, and resistance to acids and alkalis .
Métodos De Preparación
The synthesis of Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- typically involves the reaction of phthalic anhydride with urea and a copper salt, such as copper chloride, under high-temperature conditions. The reaction is carried out in the presence of a catalyst, often ammonium molybdate, to facilitate the formation of the phthalocyanine ring . Industrial production methods have been optimized to produce this compound in large quantities, ensuring consistency in pigment quality.
Análisis De Reacciones Químicas
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound’s stability and unique properties make it useful in biological imaging and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism by which Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- exerts its effects involves the interaction of the copper center with various substrates. In catalytic applications, the copper center can facilitate electron transfer reactions, leading to the formation of reactive intermediates that drive the overall reaction. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells .
Comparación Con Compuestos Similares
Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]- is unique compared to other phthalocyanine compounds due to the presence of chlorine atoms, which enhance its chemical stability and lightfastness. Similar compounds include:
Copper phthalocyanine: Lacks the chlorine atoms but is widely used as a blue pigment.
Zinc phthalocyanine: Similar structure but with zinc as the central metal, used in photodynamic therapy.
Iron phthalocyanine: Used as a catalyst in various industrial processes.
These compounds share similar macrocyclic structures but differ in their central metal atoms and substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
1330-37-6 |
|---|---|
Fórmula molecular |
C32H8Cl8CuN8 |
Peso molecular |
851.6 g/mol |
Nombre IUPAC |
copper;6,8,14,16,24,26,32,34-octachloro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H8Cl8N8.Cu/c33-9-1-13-21(17(37)5-9)29-43-25(13)41-26-14-2-10(34)6-18(38)22(14)31(44-26)48-32-24-16(4-12(36)8-20(24)40)28(46-32)42-27-15-3-11(35)7-19(39)23(15)30(45-27)47-29;/h1-8H;/q-2;+2 |
Clave InChI |
FETQBTFPQCRZSF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C3=NC4=C5C=C(C=C(C5=C([N-]4)N=C6C7=C(C=C(C=C7Cl)Cl)C(=N6)N=C8C9=C(C(=CC(=C9)Cl)Cl)C(=N8)[N-]C2=N3)Cl)Cl)Cl)Cl.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)


![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)







